5-溴-3-((乙氧羰基)氨基)苯并呋喃-2-羧酸乙酯

描述

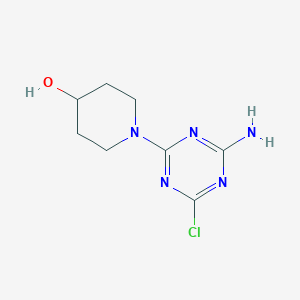

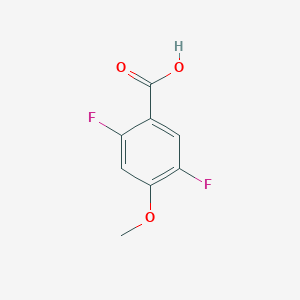

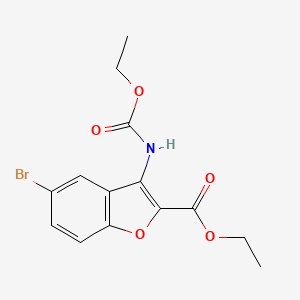

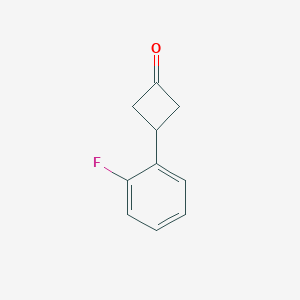

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is a chemical compound with the molecular formula C14H14BrNO5 . It is used as a synthetic intermediate in the preparation of various other compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, the benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, are known to participate in various chemical reactions. These compounds have been used as synthetic intermediates in the preparation of other compounds, such as indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate include a molecular weight of 356.17 g/mol. More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .科学研究应用

合成和表征

5-溴-3-((乙氧羰基)氨基)苯并呋喃-2-羧酸乙酯及其衍生物的合成和结构表征已得到广泛研究。例如,该化合物已被用于合成药理活性苯并[b]噻吩衍生物,展示了其在生产具有潜在生物活性的化合物方面的多功能性 (Chapman 等人,1971)。类似地,它在形成苯并呋喃芳基脲和氨基甲酸酯中的作用突出了其在生成具有生物学意义的分子中的用途 (Kumari 等人,2019)。

生物活性

该化合物在合成具有潜在抗 HIV 活性的新型苯并呋喃衍生物方面显示出前景。这从合成了乙基 3-[(烷基氨基)甲基]-6-甲氧基-1-苯并呋喃-2-羧酸酯中可以明显看出,这些酯已对其体外抗 HIV 活性进行了测试 (Mubarak 等人,2007)。此外,已探索了从该化合物合成取代的 1-苯并呋喃和 1-苯并噻吩的镇痛活性,强调了该化合物在药物化学中的相关性 (Rádl 等人,2000)。

化学转化

涉及 5-溴-3-((乙氧羰基)氨基)苯并呋喃-2-羧酸乙酯的化学转化对于合成新型化合物至关重要。例如,它通过一锅反应转化为亚甲二氧基化喹啉-3-羧酸衍生物,证明了它在创造具有潜在应用于材料科学和药物开发等各个领域的复杂分子的适用性 (Gao 等人,2011)。

抗菌和药理筛选

此外,该化合物的衍生物已被合成并筛选出抗菌和药理活性,表明其在发现新的治疗剂中的用途。这包括从 5-溴水杨醛合成新的苯并呋喃类似物,并评估它们的抗菌特性 (Parameshwarappa 等人,2008)。

作用机制

Target of Action

Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of biological activities . They are often found in drugs and natural products, indicating their potential interaction with various biological targets .

Mode of Action

It’s worth noting that benzofuran derivatives are known to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 35617 g/mol , which is within the range generally favorable for good bioavailability

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .

未来方向

Benzofuran compounds, including Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, have attracted considerable attention due to their biological activities and potential applications in drug discovery . Future research in this area may focus on the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on the benzofuran scaffold .

属性

IUPAC Name |

ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFXNAOFAXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural basis for the proposed antitubercular activity of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate?

A1: Computational studies suggest that Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate might exert its antitubercular effect by targeting the NarL protein in Mycobacterium tuberculosis (MTB) []. NarL is a crucial transcriptional regulator involved in MTB's response to anaerobic conditions, which are common during latent tuberculosis infection []. Molecular docking simulations demonstrated that this compound could bind stably to the active site of NarL for a significant duration (over 10 ns) []. This interaction potentially disrupts NarL function, hindering MTB's adaptation to low-oxygen environments and impacting its survival during latency.

Q2: How is Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate structured at the molecular level?

A2: Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate (C14H14BrNO5) is characterized by a benzofuran core structure []. The ester group linked to this core exhibits structural disorder, indicating flexibility in its spatial arrangement []. Notably, the amide group adopts a twisted conformation relative to the benzofuran plane, with a dihedral angle of 39.69° []. This specific spatial orientation, alongside the observed intramolecular hydrogen bonding, likely contributes to the molecule's overall shape and potential interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)